Structural Confirmation and Purity Benchmarking Against Commercial Reference Standards
The target compound's identity is verified by NMR (¹H and ¹³C) and high‑resolution mass spectrometry (HRMS), with a purity specification of ≥95% (HPLC). This purity threshold is comparable to that of the closest structural analog commercially tracked, 2,6‑difluoro‑N‑[2‑(thiophen‑3‑yl)ethyl]benzamide, which is also supplied at ≥95% purity . No statistically significant difference in baseline purity exists between the two compounds when sourced from accredited vendors; therefore, procurement decisions cannot be made on purity alone and must rely on functional differentiation.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | 2,6‑Difluoro‑N‑[2‑(thiophen‑3‑yl)ethyl]benzamide (≥95%) |
| Quantified Difference | No measurable difference |
| Conditions | Commercial supplier certificate of analysis; HPLC‑UV |
Why This Matters
Purity equivalence confirms that any downstream functional differences observed between these two compounds cannot be attributed to differential chemical purity, reinforcing that the N‑methylpiperazine moiety is the critical structural discriminator.
